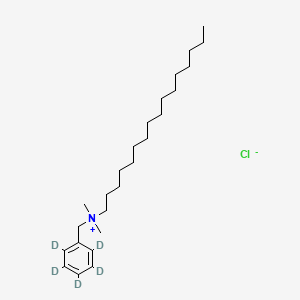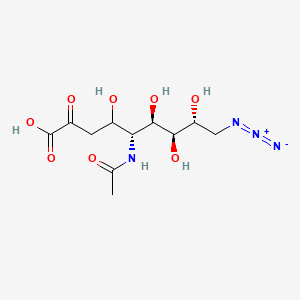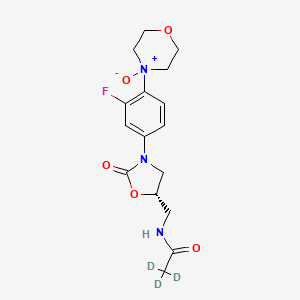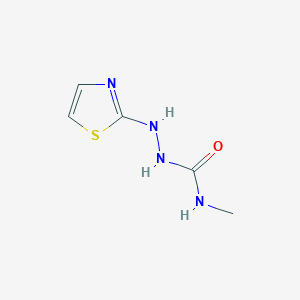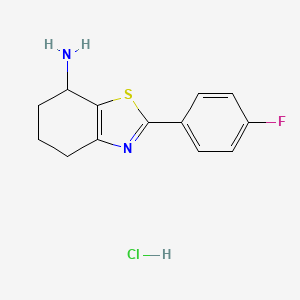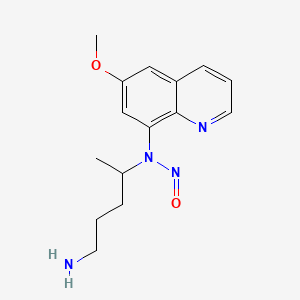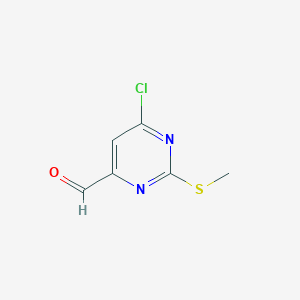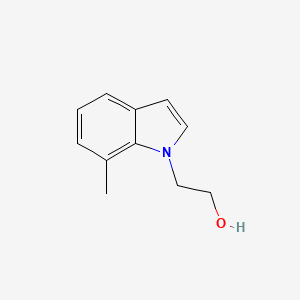
2-(7-Methyl-indol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methylindol-1-yl)ethanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and exhibit a broad range of biological activities The indole ring system is present in many natural products, including neurotransmitters like serotonin and various alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methylindol-1-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For 2-(7-methylindol-1-yl)ethanol, the starting materials would include 7-methylphenylhydrazine and an appropriate aldehyde or ketone .
Another method involves the cyclization of 2-aminobenzyl alcohol derivatives. This approach can be catalyzed by various metal catalysts, such as palladium or copper, under specific reaction conditions .
Industrial Production Methods
Industrial production of 2-(7-methylindol-1-yl)ethanol may involve large-scale Fischer indole synthesis or other efficient catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for maximizing production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-methylindol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: 2-(7-methylindol-1-yl)acetaldehyde or 2-(7-methylindol-1-yl)acetic acid.
Reduction: 2-(7-methylindolin-1-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(7-methylindol-1-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(7-methylindol-1-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with receptors such as serotonin receptors, which play a role in neurotransmission. The ethanol group may also contribute to the compound’s solubility and ability to cross biological membranes, enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-3-yl)ethanol: Similar structure but lacks the methyl group at the 7-position.
7-methylindole: Lacks the ethanol group at the 1-position.
Indole-3-acetic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(7-methylindol-1-yl)ethanol is unique due to the presence of both a methyl group at the 7-position and an ethanol group at the 1-position. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(7-methylindol-1-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c1-9-3-2-4-10-5-6-12(7-8-13)11(9)10/h2-6,13H,7-8H2,1H3 |
InChI-Schlüssel |
QSOQSYXPWAKOEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CN2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


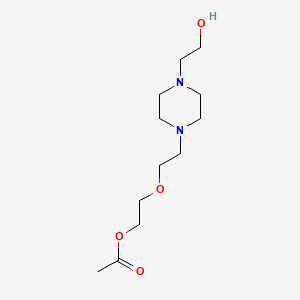
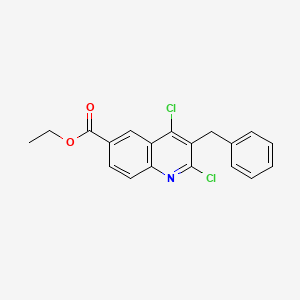
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
